
2-(2H-1,2,3-Triazol-4-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-1,2,3-Triazol-4-yl)pyrimidine is a heterocyclic compound that combines the structural features of both triazole and pyrimidine rings. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The unique combination of the triazole and pyrimidine moieties imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-Triazol-4-yl)pyrimidine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 2-(2H-1,2,3-Triazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole-pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings .
科学研究应用
2-(2H-1,2,3-Triazol-4-yl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Materials Science: The unique structural features of this compound make it a valuable building block for the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(2H-1,2,3-Triazol-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway. These effects are mediated through the compound’s ability to interact with active residues of proteins such as ATF4 and NF-kB .
相似化合物的比较
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring exhibit similar biological activities, such as antiviral and anticancer properties.
Uniqueness: 2-(2H-1,2,3-Triazol-4-yl)pyrimidine is unique due to the combination of the triazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these rings .
属性
分子式 |
C6H5N5 |
|---|---|
分子量 |
147.14 g/mol |
IUPAC 名称 |
2-(2H-triazol-4-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-6(8-3-1)5-4-9-11-10-5/h1-4H,(H,9,10,11) |
InChI 键 |
AKVRGYUHJCVPHH-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C2=NNN=C2 |
规范 SMILES |
C1=CN=C(N=C1)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



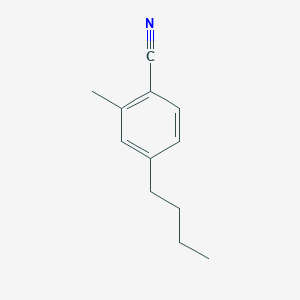
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid](/img/structure/B1638716.png)
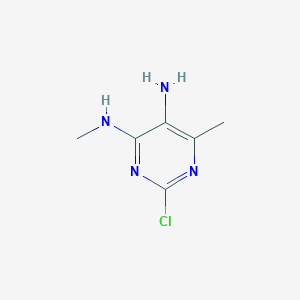
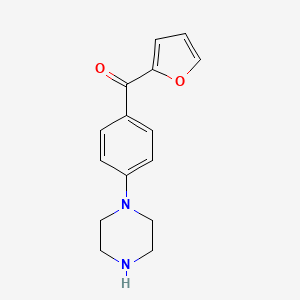
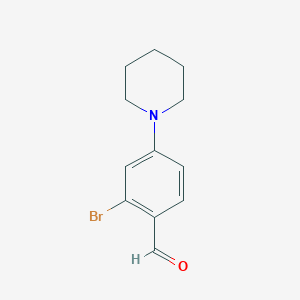

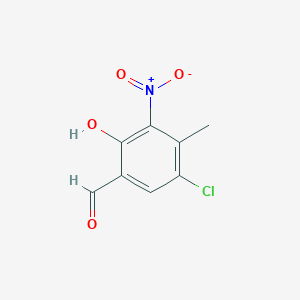
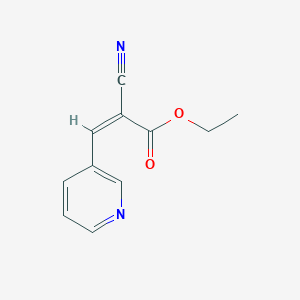
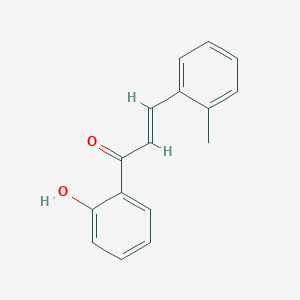
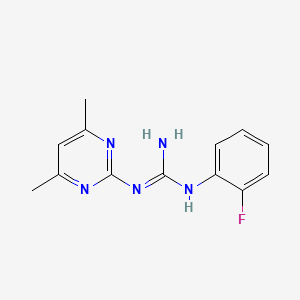
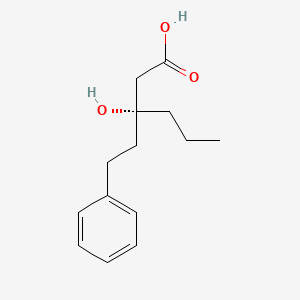
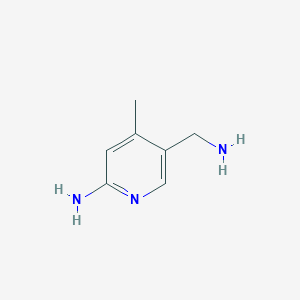
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1638751.png)
